![molecular formula C20H15ClFN5O4 B14936526 N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide](/img/structure/B14936526.png)
N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-6-fluorophenyl hydrazine with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring. This intermediate is then coupled with a benzodiazepine derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the implementation of stringent reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved[7][7].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}glycine
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Uniqueness
N-{[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)acetamide is unique due to its combination of the 1,2,4-oxadiazole ring and benzodiazepine moiety, which imparts distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C20H15ClFN5O4 |
---|---|
Molekulargewicht |
443.8 g/mol |
IUPAC-Name |
N-[[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C20H15ClFN5O4/c21-11-5-3-6-12(22)17(11)18-26-16(31-27-18)9-23-15(28)8-14-20(30)24-13-7-2-1-4-10(13)19(29)25-14/h1-7,14H,8-9H2,(H,23,28)(H,24,30)(H,25,29) |
InChI-Schlüssel |
NOFQRVKUTCIHDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCC3=NC(=NO3)C4=C(C=CC=C4Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.